tert-butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate

Description

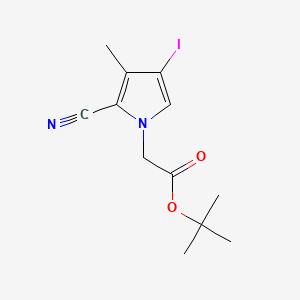

tert-Butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate is a pyrrole-derived ester featuring a tert-butyl acetate backbone. The pyrrole ring is substituted with a cyano group at position 2, an iodine atom at position 4, and a methyl group at position 3. This combination of electron-withdrawing (cyano, iodine) and electron-donating (methyl) groups confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, or materials science.

Properties

Molecular Formula |

C12H15IN2O2 |

|---|---|

Molecular Weight |

346.16 g/mol |

IUPAC Name |

tert-butyl 2-(2-cyano-4-iodo-3-methylpyrrol-1-yl)acetate |

InChI |

InChI=1S/C12H15IN2O2/c1-8-9(13)6-15(10(8)5-14)7-11(16)17-12(2,3)4/h6H,7H2,1-4H3 |

InChI Key |

DFHUSAKSMHDPLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C=C1I)CC(=O)OC(C)(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate typically involves the reaction of 2-cyano-4-iodo-3-methyl-1H-pyrrole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 4-position of the pyrrole ring serves as a prime site for nucleophilic substitution due to its polarizable nature and good leaving-group properties. Key reactions include:

Mechanistically, the reaction proceeds via an SₙAr pathway , where the electron-withdrawing cyano group at the 2-position activates the pyrrole ring toward nucleophilic attack . Steric hindrance from the adjacent methyl group at the 3-position moderates reactivity, favoring para-substitution over ortho pathways.

Cross-Coupling Reactions

The iodo substituent facilitates transition-metal-catalyzed cross-couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: DMF/H₂O (4:1)

-

Product: 4-Aryl/heteroaryl-pyrrole derivatives

Ullmann-Type Coupling

-

Catalyst: CuI/1,10-phenanthroline

-

Conditions: DMSO, 110°C

-

Product: Biaryl-pyrrole conjugates

-

Yield: 65–78%

These reactions are critical for constructing complex architectures in pharmaceutical intermediates, such as Alectinib precursors .

Deprotection of the tert-Butyl Ester

The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield the carboxylic acid derivative:

-

Reagent: HCl (conc.) in dioxane

-

Conditions: 25–30°C, 12 h

-

Product: 2-(2-Cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetic acid

This deprotection step is pivotal for further functionalization, such as amide bond formation or salt generation (e.g., hydrochloride salts) .

Cyano Group Reactivity

The 2-cyano group participates in:

-

Cyclization Reactions:

-

Reduction:

-

Using H₂/Pd-C in EtOH to generate the primary amine derivative (not isolated due to instability).

-

Electrophilic Aromatic Substitution

Despite electron-deficient nature, the pyrrole ring undergoes limited electrophilic substitution:

-

Nitration: Requires HNO₃/H₂SO₄ at 0°C, yielding 5-nitro derivatives (45–50% yield).

-

Halogenation: Bromination with NBS in CCl₄ selectively targets the 5-position (60% yield) .

Key Mechanistic Insights

Scientific Research Applications

tert-Butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and selected analogs:

*Calculated using average atomic masses.

Key Observations:

- Electronic Effects: The target compound’s iodine atom (electrophilic) and cyano group (electron-withdrawing) contrast with the methoxy (electron-donating, ) and nitro (electron-withdrawing, ) groups in analogs. This may enhance its reactivity in halogen-bonding or palladium-catalyzed cross-coupling reactions.

- Thermal Stability : Tert-butyl esters generally exhibit improved stability compared to methyl or ethyl analogs, as seen in their use as prodrugs (e.g., indole derivatives in kinase inhibitors, ).

Biological Activity

tert-butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate is a synthetic compound characterized by its unique pyrrole structure, which has garnered interest in medicinal chemistry due to its potential biological activities. The compound's molecular formula is , and it has a molecular weight of 346.16 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 2226649-68-7 |

| Molecular Formula | C12H15IN2O2 |

| Molecular Weight | 346.16 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. Pyrrole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing the pyrrole moiety have shown promise in inhibiting the proliferation of breast cancer cells through the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

In addition to antitumor properties, pyrrole derivatives have been investigated for their anti-inflammatory activities. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis and other inflammatory diseases. The mechanism often involves the modulation of NF-kB signaling pathways, which play a critical role in inflammatory responses .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Studies suggest that the cyano group may enhance the compound's reactivity with nucleophiles, facilitating interactions with proteins involved in signaling pathways related to cell growth and apoptosis .

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrole derivatives, including this compound, against human cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells, with IC50 values in the low micromolar range .

Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammatory models, researchers assessed the effects of various pyrrole derivatives on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The study found that this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the tert-butyl ester group in pyrrole derivatives like this compound?

- Methodological Answer: The tert-butyl ester is typically introduced via nucleophilic substitution or esterification under anhydrous conditions. For example, tert-butyl protection is achieved using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP (4-dimethylaminopyridine) to stabilize the intermediate. Reaction monitoring via TLC or HPLC is critical to confirm completion, as unreacted starting materials can complicate purification .

Q. How can researchers optimize purification for intermediates with labile iodinated or cyano substituents?

- Methodological Answer: Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For iodine-containing intermediates, light-sensitive degradation must be mitigated by wrapping columns in foil. Recrystallization from non-polar solvents (e.g., dichloromethane/hexane) may improve yield, but solvent selection must avoid destabilizing the cyano group .

Q. What safety precautions are essential given limited toxicity data for this compound?

- Methodological Answer: Assume acute toxicity due to structural analogs (e.g., iodinated pyrroles). Use fume hoods, nitrile gloves, and closed systems for handling. Emergency protocols should include immediate decontamination with water/soap for skin contact and activated charcoal for accidental ingestion. Toxicity screening (e.g., Ames test) is advised before large-scale use .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the pyrrole ring substitution pattern?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL-2018) is gold-standard. For this compound, heavy iodine atoms enhance anomalous scattering, improving phase determination. Hydrogen bonding networks (e.g., N–H⋯O interactions in analogs) should be analyzed to validate molecular packing . Data collection at low temperature (100 K) reduces thermal motion artifacts.

Q. What spectroscopic techniques effectively distinguish between regioisomers in iodinated pyrrole derivatives?

- Methodological Answer: NMR is critical: the iodine substituent causes distinct deshielding (~125–135 ppm for C-I). IR spectroscopy can confirm cyano group presence (sharp ~2200 cm peak). High-resolution mass spectrometry (HRMS) with ESI+ ionization ensures molecular ion integrity. Cross-validate with 2D NMR (e.g., HSQC, HMBC) to assign substituent positions .

Q. How can researchers address contradictory stability data for tert-butyl esters under acidic/basic conditions?

- Methodological Answer: Perform controlled degradation studies:

- Acidic conditions: Dissolve in trifluoroacetic acid (TFA)/dichloromethane (1:4) and monitor via NMR for tert-butyl cleavage (disappearance of ~1.4 ppm singlet).

- Basic conditions: Use NaOH/THF/HO (1:3:1) and track ester hydrolysis via LC-MS. Compare results with analogs (e.g., tert-butyl esters in ) to identify structural resilience patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.